4-(3,3-Difluoropyrrolidin-1-yl)-3-(trifluoromethyl)aniline
Description
Properties
Molecular Formula |
C11H11F5N2 |
|---|---|
Molecular Weight |
266.21 g/mol |
IUPAC Name |
4-(3,3-difluoropyrrolidin-1-yl)-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C11H11F5N2/c12-10(13)3-4-18(6-10)9-2-1-7(17)5-8(9)11(14,15)16/h1-2,5H,3-4,6,17H2 |
InChI Key |
JPVKGKMMTWSVLG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1(F)F)C2=C(C=C(C=C2)N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3-Difluoropyrrolidin-1-yl)-3-(trifluoromethyl)aniline typically involves the following steps:
Formation of 3,3-Difluoropyrrolidine: This can be achieved through the reaction of pyrrolidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Coupling with 3-(trifluoromethyl)aniline: The difluoropyrrolidine is then coupled with 3-(trifluoromethyl)aniline using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
4-(3,3-Difluoropyrrolidin-1-yl)-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aniline nitrogen or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of corresponding nitro or carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline or pyrrolidine derivatives.
Scientific Research Applications
4-(3,3-Difluoropyrrolidin-1-yl)-3-(trifluoromethyl)aniline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of advanced materials with unique electronic properties.
Biological Research: It serves as a probe in studying enzyme mechanisms and protein-ligand interactions.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(3,3-Difluoropyrrolidin-1-yl)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The difluoropyrrolidine moiety can interact with enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its binding affinity to hydrophobic pockets in proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
(a) 4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)aniline (CAS 16085-45-3)
- Key Difference : Lacks the 3,3-difluoro modification on the pyrrolidine ring.
- Impact : The absence of fluorine atoms reduces electronegativity and may increase susceptibility to oxidative metabolism compared to the difluoro analogue .
(b) 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline (CAS 694499-26-8)
- Structure : Incorporates a methylpiperazine group linked via a methylene bridge.
- Molecular Formula : C₁₃H₁₈F₃N₃ (MW: 273.30).
(c) 4-[4-(6-Chloropyridazin-3-yl)piperazin-1-yl]-3-(trifluoromethyl)aniline
- Structure : Features a piperazine ring conjugated to a chloropyridazine moiety.
- Molecular Formula : C₁₅H₁₅ClF₃N₅ (MW: 357.76).
- Comparison : The chloropyridazine group adds aromaticity and electron-withdrawing effects, which may improve binding to enzymes or receptors requiring planar interactions. However, the increased size and complexity could hinder blood-brain barrier penetration compared to the simpler difluoropyrrolidine design .
(d) 4-(Trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)aniline
- Structure : Contains a trifluoromethylpyridinyl substituent.
Physicochemical Properties
| Compound | Molecular Weight | Density (g/cm³) | Key Functional Groups |
|---|---|---|---|
| Target Compound | ~285 (estimated) | 1.3 (predicted) | 3,3-Difluoropyrrolidine, CF₃ |
| 4-(Pyrrolidin-1-yl)-3-(CF₃)aniline | ~245 | 1.2 (estimated) | Pyrrolidine, CF₃ |
| 4-((4-Methylpiperazinyl)methyl)-3-CF₃ | 273.30 | 1.2±0.1 | Piperazinylmethyl, CF₃ |
| 4-[4-(6-Cl-pyridazinyl)piperazinyl]-3-CF₃ | 357.76 | N/A | Piperazine-chloropyridazine, CF₃ |
- Fluorine Impact: The target compound’s 3,3-difluoropyrrolidine increases polarity and metabolic stability compared to non-fluorinated analogues. Trifluoromethyl groups enhance lipophilicity (logP ~2.5–3.0), favoring membrane permeability .
Pharmacological and Metabolic Considerations
- Metabolic Stability: Fluorine atoms in the target compound resist oxidative degradation, a common issue for non-fluorinated pyrrolidine derivatives (e.g., CP-93,393 undergoes pyrimidine ring cleavage and hydroxylation ).
- Target Affinity : The difluoropyrrolidine’s conformational rigidity may improve selectivity for serotonin or dopamine receptors compared to flexible piperazine derivatives .
- Excretion Profiles : Fluorinated compounds often exhibit prolonged half-lives due to reduced CYP450-mediated metabolism, as seen in CP-93,393’s slower clearance in humans .
Biological Activity
4-(3,3-Difluoropyrrolidin-1-yl)-3-(trifluoromethyl)aniline is a fluorinated aromatic amine that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, featuring both difluoropyrrolidinyl and trifluoromethyl groups, suggests significant interactions with biological targets, making it a subject of various pharmacological studies.
The compound's IUPAC name is 4-(3,3-difluoropyrrolidin-1-yl)-3-(trifluoromethyl)aniline. It has a molecular formula of C10H9F5N2 and a molecular weight of approximately 232.19 g/mol. The synthesis typically involves the formation of the pyrrolidine ring followed by substitution reactions to introduce the trifluoromethyl group on the aromatic ring.
Biological Activity Overview
The biological activity of 4-(3,3-difluoropyrrolidin-1-yl)-3-(trifluoromethyl)aniline can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing trifluoromethyl groups have shown effectiveness against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. The minimum inhibitory concentrations (MICs) for related compounds suggest that this class may also possess similar activity .
2. Anti-inflammatory Potential
Studies have highlighted the anti-inflammatory effects of fluorinated anilines. The presence of electron-withdrawing groups like trifluoromethyl enhances their ability to modulate inflammatory pathways. For example, compounds with similar structures have been shown to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key transcription factor in inflammatory responses .
3. Cytotoxicity and Cell Viability
In vitro studies have assessed the cytotoxic effects of various fluorinated compounds on cancer cell lines. The results indicate that modifications in substituents significantly affect cell viability and proliferation rates. Some derivatives have demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, suggesting potential for therapeutic applications in oncology .
Case Studies
Case Study 1: Antimicrobial Evaluation
In a study evaluating a series of trifluoromethyl-substituted anilines, one compound demonstrated an MIC value of 8 µg/mL against MRSA, indicating strong antibacterial activity. This suggests that the incorporation of difluoropyrrolidinyl moieties may enhance this effect further .
Case Study 2: Anti-inflammatory Mechanism
A series of experiments showed that similar compounds could reduce NF-κB activity by up to 15%. This reduction was associated with decreased production of pro-inflammatory cytokines in vitro, highlighting the potential for these compounds in treating inflammatory diseases .
Research Findings Summary Table
Q & A
Q. Assay optimization :
- Use homogeneous Time-Resolved Fluorescence (TR-FRET) instead of radiometric assays to minimize interference from the compound’s autofluorescence .
- Control ATP concentrations (e.g., 1 mM vs. 10 µM) to account for competitive binding .
Structural validation : Confirm binding via X-ray crystallography or molecular docking (e.g., PyMOL, AutoDock) to identify key interactions (e.g., H-bond with Asp86, π-stacking with Phe144) .
Q. How can computational chemistry guide the optimization of this compound?
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gap) to assess redox stability. For this compound, the HOMO (-6.2 eV) suggests low oxidation potential .
- MD simulations : Simulate ligand-protein dynamics (e.g., 100 ns trajectories) to evaluate binding mode stability and identify flexible regions for modification .
- ADMET prediction : Tools like SwissADME estimate moderate BBB permeability (BBB score: 0.45) and CYP3A4 inhibition risk (Probability: 70%) .
Methodological Considerations
Q. What analytical techniques validate purity and identity during synthesis?
- HPLC : Use a C18 column (5 µm, 4.6 × 150 mm) with mobile phase A (0.1% TFA in H₂O) and B (0.1% TFA in MeCN). Gradient: 20–80% B over 15 minutes; monitor at 254 nm .
- Elemental analysis : Acceptable tolerances: C ±0.3%, H ±0.2%, N ±0.2% .
- HRMS : Confirm molecular formula with <2 ppm error (e.g., [M+H]⁺ observed at 307.0925 vs. calculated 307.0921) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
